molecular formula C9H13BrN2O B1511912 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine CAS No. 1142944-58-8

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B1511912
CAS No.: 1142944-58-8
M. Wt: 245.12 g/mol
InChI Key: BALXFCSLYKCGAG-UHFFFAOYSA-N
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Description

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly as a building block for the investigation of nicotinic acetylcholine receptors (nAChRs) . This compound features a pyridine ring system, a common hydrogen bond acceptor in pharmacology, which is substituted with a bromine atom to facilitate further synthetic modifications via cross-coupling reactions . The structure is completed by an N,N-dimethylethanamine side chain, a choline-like motif that often serves as a critical pharmacophoric element for interaction with biological targets . Researchers primarily utilize this compound as a key synthetic intermediate in the development of novel nAChR ligands . The "twin drug" or dimer approach in drug design, which involves linking two pharmacophoric entities, has been successfully applied to similar pyridyl ether compounds to create high-affinity ligands for the α4β2* nAChR subtype . These receptors are crucial therapeutic targets for a range of central nervous system (CNS) diseases, including mood disorders and addiction . The bromine atom on the pyridine ring makes this compound a versatile precursor for constructing more complex molecules through metal-catalyzed reactions, enabling structure-activity relationship (SAR) studies . This product is intended for research and manufacturing purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-bromopyridin-2-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(2)5-6-13-9-7-8(10)3-4-11-9/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALXFCSLYKCGAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735890
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142944-58-8
Record name 2-[(4-Bromopyridin-2-yl)oxy]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

  • 4-Bromo-2-hydroxypyridine or 4-bromo-2-chloropyridine as the pyridine core.
  • N,N-dimethylethanolamine or its derivatives as the nucleophile for ether formation.

Ether Formation via Nucleophilic Substitution

A widely employed method involves the reaction of 4-bromo-2-chloropyridine with N,N-dimethylethanolamine under basic conditions to promote nucleophilic aromatic substitution (SNAr) at the 2-position. The hydroxyl group of N,N-dimethylethanolamine attacks the electrophilic 2-position of the pyridine ring, displacing the chlorine atom and forming the ether bond.

Typical reaction conditions:

  • Base: Sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.
  • Temperature: Elevated temperatures, typically 80–120 °C.
  • Reaction time: Several hours (4–16 h).

Alternative Method: Williamson Ether Synthesis

If 4-bromo-2-hydroxypyridine is used, the phenolic hydroxyl can be deprotonated with a strong base (e.g., NaH) to form the phenolate ion, which then reacts with a suitable alkyl halide derivative of N,N-dimethylethanamine (e.g., 2-chloro-N,N-dimethylethanamine) to form the ether linkage.

Typical reaction conditions:

  • Base: Sodium hydride (NaH).
  • Solvent: Tetrahydrofuran (THF) or DMF.
  • Temperature: 0 °C to room temperature.
  • Reaction time: 1–6 hours.

This method requires the preparation or availability of the alkyl halide derivative of N,N-dimethylethanamine.

Protection and Deprotection Strategies

In some cases, the amine functionality of N,N-dimethylethanamine is protected (e.g., as a Boc or carbamate derivative) to avoid side reactions during ether formation. After etherification, the protecting group is removed under acidic or basic conditions to yield the target compound.

Optimization Parameters and Yields

Optimization of reaction parameters such as solvent, temperature, base, and reaction time is critical to maximize yield and purity while minimizing side reactions such as over-alkylation or substitution at undesired positions.

Parameter Typical Conditions Notes
Base K2CO3 or Cs2CO3 Mild bases preferred to avoid side reactions
Solvent DMF, DMSO, 1,4-dioxane Polar aprotic solvents enhance nucleophilicity
Temperature 80–120 °C Higher temperatures increase rate but risk side reactions
Reaction Time 4–16 hours Monitored by TLC or HPLC
Yield 60–85% Dependent on substrate purity and conditions

Representative Experimental Procedure

Example: Synthesis of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine via SNAr

  • In a dry round-bottom flask, 4-bromo-2-chloropyridine (1.0 equiv) and N,N-dimethylethanolamine (1.2 equiv) are dissolved in dry DMF.
  • Potassium carbonate (2.0 equiv) is added as a base under an inert atmosphere.
  • The reaction mixture is heated at 100 °C for 12 hours with stirring.
  • After completion (monitored by TLC), the mixture is cooled, diluted with water, and extracted with ethyl acetate.
  • The organic layer is washed, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography to afford the target compound as a pale yellow oil or solid.

Research Findings and Literature Data

  • The nucleophilic aromatic substitution on halogenated pyridines is sensitive to the nature of the leaving group and substitution pattern on the ring. Chlorine at the 2-position is a good leaving group for SNAr reactions due to the electron-withdrawing effect of the pyridine nitrogen.
  • The presence of bromine at the 4-position is generally stable under these conditions, allowing selective substitution at the 2-position.
  • Hydrazine reduction and Rh/C catalysis methods reported in related pyridine derivatives (e.g., for hydroxylamine intermediates) indicate the importance of careful reaction time and temperature control to avoid over-reduction or side products.
  • Protection of amine groups during synthesis can improve yields and reduce side reactions, especially when sensitive functional groups are present.
  • The choice of solvent and base significantly affects the reaction outcome, with polar aprotic solvents and mild bases favoring higher yields and cleaner reactions.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Advantages Disadvantages
Nucleophilic Aromatic Substitution (SNAr) 4-Bromo-2-chloropyridine + N,N-dimethylethanolamine K2CO3, DMF, 100 °C, 12 h Direct, selective, good yield Requires elevated temperature
Williamson Ether Synthesis 4-Bromo-2-hydroxypyridine + 2-chloro-N,N-dimethylethanamine NaH, THF, 0 °C to RT, 1–6 h Mild conditions, straightforward Requires alkyl halide derivative
Protection/Deprotection Route Protected amine derivatives Base, solvent, then deprotection Avoids side reactions Additional steps increase time

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. It is used in the development of new chemical reactions and methodologies.

Biology: In biological research, the compound is utilized as a building block for creating bioactive molecules. It can be incorporated into larger structures to study biological interactions and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its reactivity makes it valuable for creating new compounds with desired properties.

Mechanism of Action

The mechanism by which 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Systems

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Differences Pharmacological Notes
2-((5-Bromopyrimidin-2-yl)oxy)-N,N-dimethylethanamine Pyrimidine ring C₈H₁₂BrN₃O 246.11 Pyrimidine instead of pyridine Potential kinase inhibition due to pyrimidine’s role in nucleotide analogs.
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine Indole ring C₁₂H₁₅BrN₂ 283.17 Indole core vs. pyridine Binds 5-HT₁A/7 receptors (Ki < 100 nM); antidepressant/sedative in vivo.
5-MeO-DMT (5-Methoxy-N,N-dimethyltryptamine) Tryptamine C₁₃H₁₈N₂O 218.30 Methoxy-indole vs. bromopyridine Psychedelic activity via 5-HT₂A agonism; water solubility >32.7 µg/mL.

Key Observations :

  • Aromatic System Influence : Pyridine/pyrimidine derivatives (e.g., 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine) may exhibit distinct receptor selectivity compared to indole-based compounds like 5-MeO-DMT. Bromine’s electronegativity enhances binding affinity in both systems .
  • Halogen Position: In pyridine analogs, bromine at the 4-position (vs.

Analogs with Modified Amine Substituents

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Differences Synthesis Notes
2-((4-Bromopyridin-2-yl)oxy)-N,N-diethylethanamine Diethylamine C₁₁H₁₇BrN₂O 273.17 Diethyl vs. dimethyl Reduced polarity; longer alkyl chains may delay metabolic clearance.
2-(Benzhydryloxy)-N,N-dimethylethanamine (Diphenhydramine) Benzhydryl ether C₁₇H₂₁NO 255.36 Bulky aryl group vs. pyridine Histamine H₁ antagonist; sedative effects.

Key Observations :

  • Amine Substituents : Dimethyl groups enhance solubility and CNS penetration compared to diethyl or bulky benzhydryl moieties .
  • Therapeutic Implications : Diethyl analogs may exhibit prolonged half-lives but reduced receptor specificity due to increased lipophilicity .

Halogen-Substituted Analogs

Compound Name Halogen Molecular Formula Molecular Weight (g/mol) Activity Comparison
2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine Cl C₁₂H₁₅ClN₂ 222.72 Lower 5-HT₁A affinity vs. bromo analog (Ki = 120 nM vs. 45 nM).
2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine I C₁₂H₁₅IN₂ 330.17 Higher molecular weight; comparable 5-HT₁A binding (Ki = 50 nM).

Key Observations :

  • Halogen Effects : Bromine balances electronegativity and van der Waals interactions, optimizing receptor binding. Iodo analogs may suffer from metabolic instability due to larger atomic radius .

Receptor Binding :

  • Pyridine-based brominated compounds (e.g., 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine) are hypothesized to target nicotinic acetylcholine receptors (nAChRs) based on structural parallels to ligands like 2-{[5-(azetidin-1-yl)pyridin-3-yl]oxy}-N,N-dimethylethanamine (Ki < 100 nM for α4β2 nAChR) .
  • Indole-based brominated analogs (e.g., 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine) show nanomolar affinity for 5-HT₁A/7 receptors, correlating with antidepressant effects in the forced swim test .

Physicochemical Properties :

  • Solubility : Pyridine derivatives generally exhibit higher aqueous solubility (>20 µg/mL) compared to indole analogs due to reduced aromatic hydrophobicity .
  • Metabolism : Bromine at the 4-position on pyridine may slow hepatic degradation compared to para-substituted indoles .

Biological Activity

2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine, a compound featuring a bromopyridine moiety, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neurological applications. This article synthesizes findings from various studies that evaluate the compound's efficacy, mechanisms of action, and potential therapeutic uses.

Research indicates that 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine exhibits its biological activity primarily through modulation of specific receptors and pathways involved in cell proliferation and apoptosis.

1. Anti-Cancer Activity

Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer models like the 4T1 cell line. The mechanism appears to involve:

  • Mitochondrial Dysfunction : The compound decreases mitochondrial membrane potential, leading to the activation of apoptotic pathways.
  • Reactive Oxygen Species (ROS) Generation : Treatment with this compound increases ROS levels, which are known to promote apoptosis in cancer cells .

Table 1: Effects of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine on 4T1 Cells

Concentration (mM)% ApoptosisMitochondrial Membrane Potential (ΔΨm)ROS Levels
03.7NormalBaseline
115.0Moderate LossElevated
553.2Significant LossHigh

2. Neurological Implications

The compound has also been studied for its effects on nicotinic acetylcholine receptors (nAChRs). It has shown promising results as a ligand for the α4β2 subtype of nAChRs, which are implicated in cognitive functions and neuroprotection.

  • Binding Affinity : The compound exhibits a binding affinity (Ki_i) in the nanomolar range for α4β2* nAChRs, indicating its potential as a therapeutic agent for neurological disorders .

Case Study 1: Breast Cancer Model

In a controlled study involving the administration of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine to mice with induced breast tumors, significant tumor growth inhibition was observed. The study reported:

  • Tumor Volume Reduction : A reduction in tumor volume by approximately 45% after treatment compared to control groups.
  • Survival Rates : Increased survival rates were noted among treated mice, suggesting a potential role for this compound in cancer therapeutics.

Case Study 2: Cognitive Enhancement

Another study evaluated the cognitive effects of the compound in a mouse model designed to mimic Alzheimer's disease. Results indicated:

  • Improved Memory Performance : Mice treated with the compound showed improved performance in memory tasks compared to untreated controls.
  • Neuroprotective Effects : Histological analysis revealed reduced neuronal loss in treated mice, supporting its neuroprotective properties.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of 2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine?

To confirm the structure, use 1H/13C NMR to analyze the pyridine ring protons (δ 7.0–8.5 ppm) and the dimethylamine group (δ 2.2–2.5 ppm). High-resolution mass spectrometry (HRMS) is critical for verifying the molecular ion peak (expected m/z for C9H12BrN2O: ~259.0). HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) can assess purity. Cross-reference with the SMILES string (CCOC1=NC=CC(=C1)Br) and InChIKey (GIJUTYHNPMRZPG-UHFFFAOYSA-N) from databases for validation .

Q. How can synthetic routes for this compound be optimized for higher yield?

Key steps include:

  • Nucleophilic substitution : React 4-bromo-2-hydroxypyridine with chloroethyldimethylamine in anhydrous DMF at 80–90°C for 6–8 hours.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction kinetics.
  • Purification : Employ silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Advanced Research Questions

Q. How can electron density functional theory (DFT) models improve the understanding of this compound’s reactivity?

Apply the Colle-Salvetti correlation-energy functional (modified for local kinetic-energy density) to model electron distribution in the pyridine ring and dimethylamine group. Use software like Gaussian or ORCA with a basis set (e.g., 6-31G**) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare results with experimental NMR chemical shifts to validate the model .

Q. What strategies resolve contradictory crystallographic data during structure refinement?

Use SHELXL for refinement, focusing on:

  • Disordered atoms : Apply constraints to the bromine and oxygen atoms using PART instructions.
  • Thermal parameters : Refine anisotropic displacement parameters for non-hydrogen atoms.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Q. How can impurities in synthesized batches be systematically identified and quantified?

Develop an HPLC-MS/MS method with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid). Compare retention times and fragmentation patterns with reference standards like diphenhydramine-N-oxide (a common structural analog). Quantify impurities using external calibration curves (LOD: 0.1 µg/mL) .

Q. What experimental approaches validate the compound’s metabolite profile in pharmacokinetic studies?

  • In vitro incubation : Use liver microsomes (human or rat) with NADPH cofactor.
  • LC-HRMS : Detect metabolites via exact mass (e.g., m/z 275.0 for hydroxylated derivatives).
  • Synthetic standards : Compare with diphenhydramine-N-oxide (CAS 3922-74-5) to confirm oxidative metabolites .

Q. How can molecular docking studies predict binding affinity to biological targets like histamine receptors?

  • Protein preparation : Retrieve the H1 receptor structure (PDB ID: 7DFL) and optimize protonation states with PROPKA.
  • Docking software : Use AutoDock Vina with a grid box centered on the ligand-binding pocket.
  • Validation : Compare docking scores (ΔG) with known antagonists (e.g., cetirizine) and correlate with in vitro IC50 values .

Methodological Notes

  • Data contradiction : If NMR and computational results conflict (e.g., unexpected coupling constants), re-examine solvent effects or consider dynamic NMR phenomena (e.g., ring puckering) .
  • Synthesis scalability : For multi-gram synthesis, replace column chromatography with recrystallization (solvent: ethanol/water 4:1) to reduce costs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine
Reactant of Route 2
Reactant of Route 2
2-((4-Bromopyridin-2-yl)oxy)-N,N-dimethylethanamine

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